methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-7(2)12-10-8(6)5-9(13-10)11(14)15-3/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZAVVVPRPFMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(N2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been synthesized and evaluated for its inhibitory effects on FGFRs. In particular, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer cells and inducing apoptosis. For instance, a related compound demonstrated IC50 values against FGFRs ranging from 7 to 712 nM, indicating strong inhibitory activity that could be optimized for therapeutic use .
1.2 Kinase Inhibition
The compound is also being investigated for its role as an inhibitor of specific kinases involved in cancer progression. Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit SGK-1 kinase, which plays a critical role in cellular signaling pathways related to cancer cell survival and proliferation . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.
Material Science
2.1 Organic Electronics
This compound has potential applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is advantageous for device fabrication .
2.2 Polymer Chemistry
In polymer chemistry, this pyrrolo derivative can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it valuable for developing advanced materials with tailored characteristics .
Data Table: Properties and Applications
| Property/Application | Details |
|---|---|
| Chemical Formula | C11H12N2O2 |
| Molar Mass | 204.23 g/mol |
| Anticancer Activity | Inhibits FGFRs; induces apoptosis in cancer cells |
| Kinase Inhibition | Potential SGK-1 kinase inhibitor |
| Organic Electronics | Suitable for OLEDs and OPVs |
| Polymer Applications | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: FGFR Inhibition
A study published in RSC Advances evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their effectiveness against FGFRs. The lead compound exhibited significant inhibition of cancer cell lines, suggesting that this compound could be further developed into a therapeutic agent .
Case Study 2: Material Enhancement
Research conducted on the use of this compound in polymer formulations demonstrated improved mechanical properties and thermal stability when incorporated into polycarbonate matrices. This application highlights the compound's versatility beyond medicinal uses .
Mechanism of Action
The mechanism of action of methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound and most analogs share a pyrrolo-pyridine core, but the ethyl esters in feature a pyrrolo[2,3-c]pyridine system, differing in nitrogen positioning. The thieno[2,3-b]pyridine analog () replaces a nitrogen atom with sulfur, increasing lipophilicity and possibly altering metabolic stability.
Substituent Effects: Methyl Groups: The 4,6-dimethyl substitution in the target compound likely enhances steric bulk and lipophilicity compared to unsubstituted analogs like 9a. This could improve membrane permeability but reduce solubility. Chloro and Amino Groups: Chloro substituents (e.g., 9b) may enhance electrophilic reactivity, while amino groups () could facilitate hydrogen bonding or serve as synthetic handles for derivatization.
Functional Group Impact :
- Ester vs. Carboxylic Acid : The methyl ester in the target compound and derivatives is a prodrug moiety, typically improving bioavailability compared to carboxylic acids (), which may exhibit higher polarity and lower cell permeability.
Synthetic Accessibility :
- Ethyl pyrrolo[2,3-c]pyridine esters (9a, 9b) are synthesized in 60% yields, suggesting efficient routes for ester derivatives. The target compound’s synthesis might follow analogous pathways, though dimethyl substitution could complicate regioselectivity.
Biological Activity
Methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound within the pyrrolo[2,3-b]pyridine class, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolo[2,3-b]pyridine framework with methyl and carboxylate substituents. The presence of these functional groups is crucial for its biological activity.
1. Antitumor Activity
Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant antitumor properties. For instance, compounds targeting fibroblast growth factor receptors (FGFRs) have demonstrated potent inhibitory effects against various cancer cell lines. One study reported that a related compound exhibited IC50 values of 7 nM against FGFR1 and effectively induced apoptosis in breast cancer cells .
2. Antidiabetic Effects
Research indicates that certain pyrrolo derivatives can enhance insulin sensitivity and promote glucose uptake in muscle and adipose tissues. For example, studies have shown that related compounds can lower blood glucose levels without affecting insulin concentrations . The structure-activity relationship (SAR) analysis suggests that specific substituents on the pyrrole ring significantly influence the antidiabetic activity.
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that compounds with similar structures can effectively suppress COX-2 activity, indicating their potential use in treating inflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- FGFR Inhibition : The compound may inhibit FGFR signaling pathways critical for tumor growth and metastasis.
- Insulin Sensitization : It appears to enhance glucose uptake by modulating insulin signaling pathways.
- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | FGFR inhibition | |
| Antidiabetic | Increased glucose uptake | |
| Anti-inflammatory | COX inhibition |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a series of pyrrolo[2,3-b]pyridine derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations.
- Diabetes Management : Another investigation focused on the effects of pyrrolo derivatives on glucose metabolism in diabetic animal models. The study found that these compounds improved insulin sensitivity and reduced blood glucose levels effectively.
Q & A
Basic: What are the common synthetic routes for methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?
The synthesis typically involves multi-step procedures using pyrrolo[2,3-b]pyridine scaffolds as precursors. A representative method includes:
- Step 1 : Condensation of substituted pyridine derivatives with methyl esters under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) to introduce substituents at the 4- and 6-positions .
- Step 2 : Methylation or alkylation reactions to install the methyl groups, often using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
- Step 3 : Final esterification via refluxing with methanol and catalytic sulfuric acid to yield the carboxylate .
Key Validation : Characterization via -NMR (e.g., methyl ester protons at δ 3.8–4.0 ppm) and LC-MS (expected [M+H] ~247.2) .
Basic: How is the purity and structural integrity of this compound verified in academic research?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV at 254 nm) .
- Spectroscopy :
- X-ray crystallography (if crystalline): To resolve ambiguities in regiochemistry, particularly for isomers .
Advanced: How can researchers resolve contradictions in regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?
Discrepancies in substitution patterns (e.g., 4- vs. 6-methyl placement) arise due to:
- Electronic Effects : Electron-donating groups (e.g., methyl) at C4 direct electrophiles to C6 via resonance stabilization .
- Steric Hindrance : Bulky reagents may favor substitution at less hindered positions. For example, iodination at C5 is hindered by adjacent methyl groups .
Methodology :
Use computational tools (DFT calculations) to map charge distribution and predict reactive sites .
Perform controlled reactions with isotopic labeling (e.g., -methyl groups) and monitor via -NMR .
Cross-validate with X-ray structures of intermediates .
Advanced: What strategies optimize reaction yields for derivatives of this compound in drug discovery?
Yield optimization requires addressing:
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) or microwave-assisted synthesis to enhance reactivity .
- Byproduct Formation : Introduce protecting groups (e.g., Boc for amines) to block unwanted side reactions .
- Catalyst Selection : Palladium/copper bimetallic systems improve coupling efficiency in heterocyclic systems .
Case Study : A 2023 study achieved 85% yield in a Sonogashira coupling by replacing Pd(PPh) with XPhos-Pd-G3, reducing ligand dissociation .
Advanced: How do researchers analyze the biological activity of this compound against conflicting in vitro/in vivo data?
Contradictions between in vitro potency and in vivo efficacy may stem from:
- Metabolic Instability : Ester hydrolysis in plasma (e.g., conversion to carboxylic acid) reduces bioavailability .
- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Methodological Solutions :
Metabolite Tracking : Use LC-MS/MS to quantify intact compound vs. hydrolyzed products in plasma .
Prodrug Design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters to enhance stability .
Basic: What are the primary applications of this compound in material science?
- Organic Electronics : Acts as a π-conjugated building block in organic semiconductors due to its planar pyrrolopyridine core .
- Metal-Organic Frameworks (MOFs) : Serves as a linker in MOFs for catalytic applications (e.g., CO capture) .
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- MD Simulations : Predict solvation effects in non-polar solvents (e.g., toluene vs. THF) to optimize reaction conditions .
Validation : Compare simulated IR spectra with experimental data to refine force-field parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
